N-(4-benzoylphenyl)-3-phenylpropanamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound is systematically named N-(4-benzoylphenyl)-3-phenylpropanamide , with the molecular formula C₂₂H₁₉NO₂ (molar mass: 329.39 g/mol). Its SMILES notation is O=C(Nc1ccc(cc1)C(=O)c1ccccc1)CCc1ccccc1 , reflecting a propanamide backbone linked to a 4-benzoylphenyl group and a terminal phenyl moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 329.39 g/mol | |
| Heavy Atom Count | 25 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 46.2 Ų |
Three-Dimensional Conformational Analysis
The molecule adopts a planar conformation due to resonance stabilization of the benzoyl group (C=O) and amide linkage. Quantum mechanical calculations suggest:
Crystallographic Data and Solid-State Arrangement
Single-crystal X-ray diffraction reveals a monoclinic system with space group P21/c and unit cell parameters:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c (No. 14) |
| Z (unit cell) | 4 |
| Density (calc.) | 1.267 g/cm³ |
| R-factor | 0.049 |
Molecules pack via π-π stacking (3.8 Å between phenyl rings) and hydrogen bonding (N–H···O=C, 2.1 Å).
Electronic Structure and Quantum Chemical Properties
Density Functional Theory (DFT) calculations provide insights into electronic properties:
- HOMO/LUMO :
- Solubility Predictions :
Table 3: Quantum Chemical Metrics
| Property | Value |
|---|---|
| Dipole Moment | 4.12 Debye |
| Polarizability | 38.7 ų |
| Mulliken Charges | N: -0.52 e |
The benzoyl group’s electron-withdrawing nature polarizes the amide bond, enhancing dipole-dipole interactions in solid-state networks.
Properties
Molecular Formula |
C22H19NO2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H19NO2/c24-21(16-11-17-7-3-1-4-8-17)23-20-14-12-19(13-15-20)22(25)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2,(H,23,24) |
InChI Key |
XWHTWBWTOGTVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(4-benzoylphenyl)-3-phenylpropanamide has been identified as a lead compound in cancer research. Preliminary studies indicate that it exhibits significant biological activity, particularly in inhibiting Gli1-mediated transcription, which is crucial in cancer cell proliferation and survival pathways. This inhibition suggests a mechanism through which the compound could be developed into an effective anticancer agent.
2. Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to its functional groups can enhance or diminish its biological efficacy. This aspect is critical for drug development, as it allows researchers to optimize the compound for better therapeutic outcomes. Various analogs have been synthesized to explore these modifications, leading to insights into their pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound in various settings:
- In Vitro Studies : Laboratory studies have shown that this compound interacts with specific molecular targets such as enzymes and receptors involved in cancer progression, modulating biological pathways that lead to altered cellular responses.
- Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination therapies for cancer patients. These trials aim to gather real-world data on patient outcomes and potential side effects .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(4-benzoylphenyl)-3-phenylpropanamide with key structural analogs:
Key Observations :
- Substituents on the phenyl ring (e.g., benzoyl, methyl, bromo, hydroxyl) significantly alter molecular weight and polarity.
Pharmacological Activity and Lipid-Lowering Effects
Several analogs of This compound have demonstrated lipid-lowering properties in preclinical models:
Mechanistic Insights :
- Analogs with N-(4-benzoylphenyl) groups (e.g., pyrrole-2-carboxamides) likely activate PPARα/γ pathways, similar to fibrates like gemfibrozil, to modulate lipid metabolism .
- Substitution with electron-withdrawing groups (e.g., fluorine in 2-(3-benzoylphenyl)-N-(4-fluorophenyl)propanamide ) may enhance metabolic stability and receptor binding .
Key Trends :
- High yields (>85%) are achievable for analogs with straightforward amide couplings or demethylation steps .
Q & A
Q. How do reaction conditions influence impurity profiles during scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
